molecular formula C14H17ClN2O B2997336 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide CAS No. 1267119-98-1

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide

Cat. No.: B2997336
CAS No.: 1267119-98-1
M. Wt: 264.75
InChI Key: ZKIMDOXAXAWZPS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chlorophenyl group, a cyano group, and a methylbutyl chain, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, which undergoes a series of reactions to introduce the cyano and acetamide groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts or reagents that facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-cyano-2-methylpropyl)acetamide
  • 2-(4-chlorophenyl)-N-(1-cyano-3-ethylbutyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide is unique due to its specific structural features, such as the position and nature of the cyano and methylbutyl groups

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-cyano-3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(2)7-13(9-16)17-14(18)8-11-3-5-12(15)6-4-11/h3-6,10,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIMDOXAXAWZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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